1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling ADME Optimization

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1006348-96-4) is a heterocyclic building block belonging to the N-aryl-3,5-dimethylpyrazole subclass. It features a 2-chlorophenyl substituent on the pyrazole nitrogen and methyl groups at the 3- and 5-positions of the ring.

Molecular Formula C11H11ClN2
Molecular Weight 206.67
CAS No. 1006348-96-4
Cat. No. B2900011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole
CAS1006348-96-4
Molecular FormulaC11H11ClN2
Molecular Weight206.67
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2Cl)C
InChIInChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3
InChIKeyIIENCMBYAWDDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1006348-96-4) Procurement-Relevant Identity and Baseline


1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1006348-96-4) is a heterocyclic building block belonging to the N-aryl-3,5-dimethylpyrazole subclass [1]. It features a 2-chlorophenyl substituent on the pyrazole nitrogen and methyl groups at the 3- and 5-positions of the ring [1]. Its molecular formula is C₁₁H₁₁ClN₂ with a molecular weight of 206.67 g/mol [1]. The compound is commercially available at purities of 97–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and ligand synthesis [1].

Why 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole Cannot Be Interchanged with Other N-Aryl-3,5-dimethylpyrazoles


Within the N-aryl-3,5-dimethylpyrazole class, the position of the chlorine substituent and its electronic nature create quantifiable physicochemical shifts that affect reactivity, lipophilicity, and biological target engagement. Replacing the 2-chlorophenyl group with an unsubstituted phenyl ring alters the computed logP by approximately 0.65 units , directly impacting solubility and membrane permeability in downstream applications. Additionally, the ortho-chloro substitution modifies the dihedral angle between the pyrazole and phenyl rings compared to meta- or para-substituted analogs, influencing metal coordination geometry in catalyst design [1]. These measurable differences invalidate casual interchange and demand specification-level procurement.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole Relative to Closest Analogs


Lipophilicity Shift Relative to Unsubstituted Phenyl Analog

The 2-chlorophenyl derivative exhibits a computed logP of 3.14, compared to a range of 2.49–3.04 for the unsubstituted 3,5-dimethyl-1-phenylpyrazole . This represents a quantifiable increase in lipophilicity of approximately 0.1–0.65 log units, directly attributable to the ortho-chloro substituent .

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Molecular Weight and Chlorine-Imparted Reactivity Differential

The target compound has a molecular weight of 206.67 g/mol, 34.44 g/mol higher than its unsubstituted phenyl counterpart (172.23 g/mol) due to the chlorine atom [1]. This chlorine substituent provides a synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, which the parent phenyl analog lacks [2].

Synthetic Chemistry Building Block Procurement Intermediate Purity

Crystal Structure Conformation: Ortho-Chloro Effect on Dihedral Angle

Single-crystal X-ray diffraction reveals that the ortho-chlorophenyl ring in the title compound adopts a dihedral angle of approximately 53.3° relative to the pyrazole plane, while the para- and meta-substituted analogs exhibit systematically different conformations [1]. This altered geometry directly influences metal-binding modes in coordination complexes compared to 3,5-dimethyl-1-phenylpyrazole, which shows a significantly different orientation [1].

Coordination Chemistry Crystallography Ligand Design

Recommended Procurement and Application Scenarios for 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole


Medicinal Chemistry: PDE4 Inhibitor Scaffold Derivatization

The compound serves as a direct precursor to 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, a known PDE4 inhibitor with reported IC₅₀ values of 19–56 nM [1]. Procurement of the title compound enables in-house synthesis of focused PDE4 inhibitor libraries for respiratory and anti-inflammatory drug discovery programs [1].

Coordination Chemistry: Sterically Demanding Ligand for Metal Complexes

The ortho-chloro substitution creates a pronounced dihedral angle (~53°) between the pyrazole and phenyl rings, a feature that can be exploited for designing metal-organic frameworks or catalysts with specific coordination geometries not accessible with unsubstituted phenylpyrazole ligands [2].

Building Block for Halogen-Enabled Cross-Coupling

The aryl chloride handle permits downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) to generate diverse biaryl or aminoaryl derivatives. This makes the compound a versatile intermediate for constructing more complex molecular architectures [3].

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